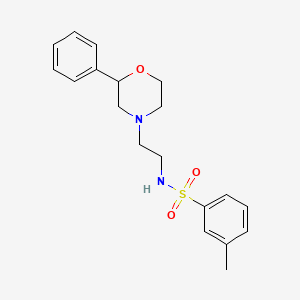

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-16-6-5-9-18(14-16)25(22,23)20-10-11-21-12-13-24-19(15-21)17-7-3-2-4-8-17/h2-9,14,19-20H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKFTHWVMAHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and sulfur dichloride.

Substitution with Phenyl Group: The morpholine ring is then reacted with phenylmagnesium bromide to introduce the phenyl group.

Sulfonamide Formation: The final step involves the reaction of the substituted morpholine with 3-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted sulfonamides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit enzymes involved in the inflammatory response.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: The compound is investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory activity. The molecular pathways involved include the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparison Points

Pharmacophore Diversity

- Target Compound vs. COX-2 Inhibitors (Ev6): The target lacks the triazole and NSAID-linked pharmacophores present in Ev6 compounds, which are critical for COX-2 selectivity.

- Target vs. Udenafil-d7 (Ev7): Udenafil-d7’s pyrazolopyrimidinone core is absent in the target, but both share sulfonamide and amine functionalities. The morpholino group in the target may mimic the pyrrolidinyl group in Udenafil-d7, suggesting possible overlap in PDE inhibition mechanisms .

Physicochemical Properties

- Lipophilicity: Fluorinated derivatives (Ev9) exhibit higher logP values than the target compound, favoring blood-brain barrier penetration. The target’s phenylmorpholino group balances moderate lipophilicity with hydrogen-bonding capacity .

- Solubility: Bis-sulfonamides (Ev2) and polar derivatives (Ev10) show enhanced aqueous solubility due to ethylene glycol or hydroxy groups. The target’s morpholino group may improve solubility relative to non-polar analogues but less so than Ev2/Ev10 compounds .

Metabolic Stability

- Deuterated analogues (Ev7) and fluorinated compounds (Ev9) resist oxidative metabolism. The target’s morpholino group, while stable, may undergo ring-opening under acidic conditions, necessitating further stability studies .

Biological Activity

3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that may contribute to its interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a sulfonamide group, a phenylmorpholino side chain, and a methyl group at the para position. This configuration is believed to influence its pharmacological properties significantly.

| Component | Description |

|---|---|

| Sulfonamide Group | Inhibits specific enzymes by mimicking natural substrates. |

| Morpholino Ring | Enhances binding affinity and specificity to targets. |

| Methyl Group | May affect the compound's lipophilicity and solubility. |

The primary mechanism of action for this compound involves the inhibition of enzymes critical for various biological processes. The sulfonamide moiety can mimic substrates, effectively blocking active sites on target enzymes. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that this compound has shown promising biological activities:

- Antimicrobial Activity :

- The compound has been studied for its ability to inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This mechanism is similar to that of traditional sulfonamides.

- Anticancer Potential :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating strong cytotoxic effects .

- Mechanistic Insights : Flow cytometry analyses demonstrated that compounds related to this structure could arrest cell proliferation at the G1 phase and activate apoptotic pathways through caspase activation .

Comparative Analysis with Similar Compounds

Comparative studies with related compounds reveal the unique aspects of this compound:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.65 - 2.41 | Anticancer activity against MCF-7 |

| Doxorubicin | 1.93 - 2.84 | Reference anticancer drug |

| Other Sulfonamides | Varies widely | General antimicrobial activity |

Q & A

(Basic) What are the common synthetic routes for synthesizing 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted intermediates. For example:

- Step 1 : React 2-amino-substituted phenols with activated sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) to form sulfonamide intermediates .

- Step 2 : Introduce the morpholinoethyl group via nucleophilic substitution or coupling reactions. For instance, reacting a benzenesulfonamide precursor with 2-phenylmorpholine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via and .

(Advanced) How can researchers optimize reaction yields for intermediates containing morpholinoethyl groups?

- Catalyst Selection : Use coupling agents like HOBt (hydroxybenzotriazole) to reduce side reactions during amide bond formation .

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to minimize hydrolysis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of aromatic intermediates .

- Yield Challenges : Morpholinoethyl groups may sterically hinder reactions; yields can improve by increasing reaction time (24–48 hours) .

(Basic) What analytical techniques confirm the structural integrity of this compound?

- Spectroscopy :

- : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.4–4.2 ppm (morpholine and ethylene protons) .

- IR : Stretching vibrations at 1320–1160 cm (S=O), 1650 cm (C=O if present) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

(Advanced) How can contradictory NMR data for sulfonamide derivatives be resolved?

- 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing ethylene linker protons from morpholine protons) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning via single-crystal analysis (e.g., SHELX refinement ).

- Dynamic NMR : Study temperature-dependent conformational changes in flexible morpholinoethyl groups .

(Basic) What biological activities are reported for structurally related benzenesulfonamides?

- NLRP3 Inflammasome Inhibition : Analogues with morpholine groups show IC values <1 µM in THP-1 cell assays .

- Carbonic Anhydrase Inhibition : Indolin-2-one sulfonamides exhibit nanomolar affinity for CA isoforms .

- Antihyperglycemic Activity : Sulfonylurea derivatives reduce serum glucose by 44–52% in rodent models .

(Advanced) What strategies elucidate the mechanism of NLRP3 inflammasome inhibition by benzenesulfonamide derivatives?

- Cellular Assays : Measure IL-1β secretion in LPS/ATP-primed macrophages via ELISA .

- Molecular Docking : Simulate binding interactions between the sulfonamide group and NLRP3’s NACHT domain using AutoDock Vina .

- Knockout Models : Validate target engagement using NLRP3 macrophages .

(Basic) How is X-ray crystallography applied to structural analysis of sulfonamides?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction .

- Refinement : SHELXL refines atomic positions with R-factors <0.05 for accurate bond-length determination (e.g., S–N bond: 1.63 Å) .

- Validation : Check for residual electron density near the morpholino group to confirm conformational stability .

(Advanced) How are structure-activity relationship (SAR) studies designed for sulfonamide-based enzyme inhibitors?

- Substituent Variation : Introduce halogens (Cl, Br) at the benzene ring to assess steric/electronic effects on enzyme binding .

- Linker Modification : Replace ethylene with propylene to evaluate flexibility-activity trade-offs .

- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide oxygen as hydrogen bond acceptor) via 3D-QSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.